molecular formula C10H12O B593921 BUTYRO-2,2-D2-PHENONE CAS No. 129848-88-0

BUTYRO-2,2-D2-PHENONE

Cat. No.: B593921
CAS No.: 129848-88-0
M. Wt: 150.217
InChI Key: FFSAXUULYPJSKH-NCYHJHSESA-N
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Description

BUTYRO-2,2-D2-PHENONE is a deuterated analog of butyrophenone, where two hydrogen atoms at the 2-position are replaced with stable deuterium isotopes . This strategic labeling makes it a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based assays, where it is used for the accurate quantification of butyrophenone and related compounds in complex biological matrices. The incorporation of deuterium can also be leveraged to investigate the metabolic fate and pharmacokinetic profiles of butyrophenone derivatives, tracing their pathways without interference from endogenous compounds. While the parent butyrophenone structure is a known scaffold in pharmacology research , the specific research utility of this compound lies in its isotopic signature, enabling advanced mass spectrometric and metabolic tracing applications that are essential for modern drug discovery and development.

Properties

CAS No.

129848-88-0

Molecular Formula

C10H12O

Molecular Weight

150.217

IUPAC Name

2,2-dideuterio-1-phenylbutan-1-one

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2

InChI Key

FFSAXUULYPJSKH-NCYHJHSESA-N

SMILES

CCCC(=O)C1=CC=CC=C1

Synonyms

BUTYRO-2,2-D2-PHENONE

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of Butyro 2,2 D2 Phenone

General Strategies for Carbon-Hydrogen (C-H) to Carbon-Deuterium (C-D) Exchange

The direct replacement of a C-H bond with a C-D bond, known as hydrogen isotope exchange (HIE), is the most straightforward approach to synthesizing deuterated molecules. nih.gov These methods are often more efficient and cost-effective than de novo synthesis of the entire deuterated molecule. nih.gov General HIE strategies can be broadly categorized based on the nature of the C-H bond being targeted and the type of catalysis employed.

The primary methods include:

Acid or Base Catalysis: This approach targets C-H bonds with appreciable acidity. For ketones, the protons at the α-position to the carbonyl group are acidic and can be exchanged with deuterium (B1214612) under basic or, less commonly, acidic conditions via enol or enolate intermediates. acs.orgrsc.org

Transition Metal Catalysis: This powerful and versatile strategy utilizes transition metal complexes to activate otherwise inert C-H bonds. researchgate.net Catalysts based on metals such as palladium, ruthenium, and iridium can facilitate HIE reactions with high levels of regioselectivity, allowing for deuteration at specific positions, including aromatic and aliphatic sites. researchgate.netuni-rostock.de The choice of metal, ligand, and reaction conditions dictates the selectivity of the deuteration. uni-rostock.de

The deuterium source for these reactions is typically an inexpensive and readily available molecule like deuterium oxide (D₂O) or deuterium gas (D₂). nih.govrsc.org

Direct Deuteration Approaches on Butyrophenone (B1668137) Scaffolds

To synthesize BUTYRO-2,2-D2-PHENONE, the focus is on selectively exchanging the two hydrogen atoms on the carbon atom alpha to the carbonyl group of the butyrophenone molecule. This can be achieved through several direct deuteration methods.

Transition Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metal catalysts offer precise control over which C-H bonds are activated, enabling selective deuteration. For a molecule like butyrophenone, which has multiple C-H bond types (aromatic, benzylic α-to-carbonyl, and others on the alkyl chain), this control is crucial.

Palladium catalysts are highly effective for C-H activation and deuteration. Nondirected palladium-catalyzed methods have been developed that allow for the late-stage deuteration of arenes using D₂O as the deuterium source. nih.gov In the case of butyrophenone, such a system can achieve deuteration on the aromatic core. nih.govacs.org Notably, under certain conditions, this method also results in measurable isotope exchange at the relatively acidic α-position, providing a pathway to the target compound, although often alongside aromatic deuteration. acs.org The mechanism for the α-deuteration is presumed to be a complementary acid-base process occurring under the reaction conditions. nih.gov

Table 1: Palladium-Catalyzed Deuteration of Butyrophenone

Catalyst SystemDeuterium SourceConditionsObserved Deuteration PositionsReference
Pd(OAc)₂ with N,N-bidentate ligandD₂O/HFIP100 °CArene core and α-position acs.org, nih.gov

Ruthenium-based catalysts are well-known for their ability to direct H/D exchange regioselectively. rsc.org By using a directing group, which is a functional group already present in the substrate, the catalyst can be guided to a specific C-H bond. The ketone moiety in butyrophenone can itself act as a directing group, often facilitating deuteration at the ortho-positions of the aromatic ring. rsc.orgresearchgate.net In some systems, particularly those employing a transient directing group formed in situ, a high degree of deuteration can be achieved at both the α-carbonyl and aromatic ortho-positions. uni-rostock.deresearchgate.net By carefully selecting the reaction conditions, it is possible to favor deuteration exclusively at the α-carbonyl position, which is the desired transformation for producing this compound. researchgate.net

Table 2: Ruthenium-Catalyzed Regioselective Deuteration of Aromatic Ketones

Catalyst SystemDeuterium SourceConditionsSelectivityReference
Ru-complex with amine additive (transient directing group)D₂O120 °CExclusive α-carbonyl or combined ortho- and α-deuteration researchgate.net, uni-rostock.de
[Ru(p-cymene)Cl₂]₂D₂O100 °COrtho- and α-positions of aromatic ketones researchgate.net

Iridium complexes are among the most active and widely used catalysts for H/D exchange. acs.org Crabtree's catalyst and subsequent generations of iridium catalysts, often featuring N-heterocyclic carbene (NHC) ligands, can direct deuteration to the position ortho to a coordinating group. acs.orgresearchgate.net For butyrophenone, the carbonyl oxygen can serve as the coordinating atom to direct the iridium catalyst to the ortho C-H bonds of the phenyl ring. However, iridium catalysts have also been developed for the α-selective deuteration of alcohols, which proceed through a carbonyl intermediate. rsc.org This suggests that under specific conditions, an iridium-catalyzed system could be tailored for the α-deuteration of ketones like butyrophenone. Furthermore, heterogeneous iridium nanoparticle catalysts have shown selectivity for para- and meta-C(sp²)-H bonds, leaving ortho and C(sp³)-H bonds like those at the alpha position intact, showcasing the high degree of selectivity achievable by tuning the catalytic system. chemrxiv.org

Table 3: Iridium-Catalyzed Selective Deuteration

Catalyst SystemDeuterium SourceSubstrate TypeSelectivityReference
Iridium(I) NHC/phosphine complexD₂ gas or D₂OAromatics with directing groupsOrtho-selective C-H activation acs.org, researchgate.net
Iridium(III)-bipyridonate complexD₂OAlcoholsα-selective (via carbonyl intermediate) rsc.org
Supported Iridium NanoparticlesC₆D₆ArenesPara- and meta-selective chemrxiv.org

Base-Catalyzed Deuterium Exchange at Acidic Alpha-Positions

The most direct and classical method for synthesizing this compound is through base-catalyzed H/D exchange. The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-protons) in butyrophenone are significantly more acidic than the other C-H bonds in the molecule. In the presence of a base and a deuterium source like D₂O, these protons can be abstracted to form an enolate intermediate. researchgate.net This enolate can then be quenched by a deuterium atom from the D₂O, resulting in the incorporation of deuterium at the α-position. nih.gov

This process is reversible, and by using a large excess of D₂O, both α-protons can be efficiently exchanged for deuterium atoms, leading to the desired product with high isotopic purity. A variety of bases can be used, from simple inorganic bases to organic amine catalysts like pyrrolidine, which has been shown to be effective for the α-deuteration of various carbonyl compounds. nih.gov Metal-free catalytic systems, such as those using superbases or frustrated Lewis pairs, have also been developed for this purpose. nih.govrsc.org

Table 4: Base-Catalyzed α-Deuteration of Ketones

Catalyst/BaseDeuterium SourceConditionsKey FeatureReference
PyrrolidineD₂OMildOrganocatalytic, high D-incorporation (>99%) nih.gov
BaOD₂OVariableHeterogeneous, transition-metal-free researchgate.net
NaHMDSDMSO-d₆MildEfficient for a wide range of substrates researchgate.net
B(C₆F₅)₃ / D₂OD₂ORoom TempFrustrated Lewis Pair catalysis, activates carbonyl nih.gov

Microwave-Assisted Deuterium Exchange Protocols for Ketones

Direct hydrogen-deuterium (H-D) exchange at the α-position of a carbonyl group is a common strategy for deuteration. The use of microwave irradiation has emerged as a significant advancement in this area, drastically accelerating the exchange process for ketones. nih.govresearchgate.net Traditional methods often require prolonged reaction times under reflux conditions, sometimes extending from 75 to 94 hours. nih.govacs.org In stark contrast, microwave-assisted protocols can achieve the same or better results in a fraction of the time, typically between 40 and 200 minutes. nih.govacs.org

This rapid heating method leverages the dielectric properties of the solvent and reactants to achieve uniform and efficient energy transfer. cardiff.ac.uk For the synthesis of this compound, the α-protons of the parent butyrophenone are exchanged for deuterium. This is typically accomplished by heating the ketone in the presence of a deuterium source, such as deuterium oxide (D₂O), often with a catalyst. nih.govresearchgate.net Acidic or basic catalysts can be employed; for instance, D₂O with trifluoroacetic acid-d (CF₃COOD) has been shown to be effective. researchgate.net

The efficiency of microwave-assisted deuteration is notable, with studies reporting high levels of deuterium incorporation. researchgate.net For thermally stable ketones, heating to temperatures around 180°C under microwave irradiation facilitates the exchange of α-protons efficiently. nih.govacs.org The development of these protocols represents a significant improvement in terms of time and energy efficiency for the synthesis of α-deuterated ketones like this compound. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted H-D Exchange for Ketones

ParameterConventional RefluxMicrowave-Assisted ProtocolReference
Reaction Time 75–94 hours40–200 minutes nih.govacs.org
Energy Input Sustained high heatRapid, targeted heating cardiff.ac.uk
Typical Reagents Ketone, D₂O, Acid/Base CatalystKetone, D₂O, Acid/Base Catalyst researchgate.net
Efficiency Variable, often requires long timesHigh isotope incorporation in short time researchgate.net

Electrochemical Dehalogenative Deuteration as a Sustainable Method

A key driver in modern synthetic chemistry is the development of sustainable and environmentally benign processes. kuleuven.be Electrochemical methods align with this goal by often avoiding harsh reagents and transition metal catalysts. xmu.edu.cn Electrochemical dehalogenative deuteration has emerged as a powerful and sustainable strategy for synthesizing deuterated compounds. xmu.edu.cnchinesechemsoc.org

This method would be applied to the synthesis of this compound by starting with a dihalogenated precursor, such as 2,2-dihalo-butyrophenone. The core of the process involves the electrochemical reduction of the carbon-halogen bonds at a cathode, followed by quenching of the resulting intermediate with a deuterium source. xmu.edu.cn A significant advantage of this technique is the ability to use heavy water (D₂O) as an inexpensive, safe, and readily available deuterium source. chinesechemsoc.org

The reaction is typically conducted in an undivided cell using common electrode materials like platinum or lead for the cathode. chinesechemsoc.org This approach proceeds smoothly at room temperature and circumvents the need for external chemical reductants or precious metal catalysts that are common in traditional dehalogenation reactions. chinesechemsoc.org The result is a high-yield, site-selective incorporation of deuterium, making it a highly attractive and green alternative for producing this compound from an appropriate halogenated precursor. xmu.edu.cn This method is part of a growing field of organic electrochemistry that provides crucial support for the sustainable development of deuterated compounds. xmu.edu.cn

Indirect Synthetic Routes via Deuterated Precursors

Indirect routes to this compound involve the use of starting materials that already contain the required deuterium atoms. These methods offer excellent control over the site of deuteration and can lead to very high levels of isotopic enrichment. acs.org A common strategy is to construct the target molecule from smaller, deuterated building blocks.

For instance, a plausible indirect synthesis of this compound would involve the Friedel-Crafts acylation of benzene (B151609). In this approach, instead of using standard butyryl chloride, a deuterated version, 2,2-dideuteriobutyryl chloride, would be reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

The synthesis of the required deuterated precursor, 2,2-dideuteriobutyryl chloride, can be achieved through various means. One could start with a commercially available deuterated building block or prepare it through established methods, such as the reduction of a suitable precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org Another approach involves the oxidation of a corresponding deuterated alcohol.

The Wittig reaction provides another conceptual pathway, where non-deuterated precursors can yield deuterated products when the reaction is conducted with deuterated solvents and bases. tandfonline.comtandfonline.com While more complex, such strategies highlight the versatility of using pre-labeled reagents to ensure the precise and efficient incorporation of deuterium into the final molecular structure. nih.gov

Isotopic Purity and Deuterium Incorporation Efficiency Assessment in Synthesis

The successful synthesis of a deuterated compound is contingent upon rigorous analytical verification of its isotopic composition. rsc.orgrsc.org Determining the isotopic purity and the efficiency of deuterium incorporation is critical to ensure the compound's suitability for its intended application. rsc.orgnih.gov The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for assessing isotopic purity. nih.govresearchgate.net The analysis of the mass spectrum allows for the differentiation and quantification of the relative abundance of various isotopologues (molecules that differ only in their isotopic composition). nih.gov For this compound, the mass spectrum would show a primary peak corresponding to the desired d₂-labeled molecule, along with smaller peaks for the non-deuterated (d₀) and partially deuterated (d₁) species. rsc.org By comparing the integrated intensities of these peaks, a precise calculation of the isotopic enrichment can be made. rsc.orgrsc.org This method is highly sensitive, requires minimal sample, and is cost-effective. nih.govresearchgate.net

Together, MS and NMR provide a comprehensive and complementary assessment of the synthesized this compound, confirming both the degree and the site-specificity of the deuteration. rsc.orgrsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation ProvidedKey AdvantagesReference
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment and distribution of isotopologues (d₀, d₁, d₂, etc.).High sensitivity, rapid analysis, low sample consumption. rsc.orgnih.govresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms the site of deuteration by observing the disappearance of proton signals. Quantifies incorporation via signal integration.Provides structural confirmation of label position. Widely accessible. acs.orgrsc.org
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly detects the deuterium nuclei at the labeled positions.Unambiguous detection of deuterium. Can be used quantitatively with ¹H NMR. nih.govrsc.org

Advanced Spectroscopic Characterization and Elucidation of Deuterium Distribution in Butyro 2,2 D2 Phenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules. In the context of isotopically labeled compounds like BUTYRO-2,2-D2-PHENONE, specific NMR methodologies are employed to quantify the deuterium content and to pinpoint its exact location within the molecular framework.

Quantitative 1H NMR Spectroscopy for Deuterium Content

Quantitative ¹H NMR (qNMR) is a primary method for determining the level of deuterium incorporation. rssl.comacanthusresearch.com By comparing the integral of a proton signal in the deuterated compound to that of a non-deuterated internal standard of known concentration, the purity and deuterium content can be accurately calculated. acanthusresearch.comox.ac.uk For this compound, the disappearance or significant reduction of the signal corresponding to the protons at the C-2 position (the α-protons) directly indicates successful deuteration. The remaining proton signals of the molecule (e.g., those on the aromatic ring and the rest of the alkyl chain) can be integrated and compared against a reference to quantify the extent of deuteration at the target site. rssl.com The precision of qNMR is enhanced by optimizing acquisition parameters such as long relaxation delays to ensure full relaxation of all nuclei. researchgate.net

Table 1: Representative ¹H NMR Data for Deuterium Content Analysis

Protons Expected Chemical Shift (ppm) in Butyrophenone (B1668137) Observed Integral in this compound (Relative to Standard) Deuterium Incorporation (%)
C-2 (α-CH₂) ~2.9 Significantly reduced or absent >98% (Typical)
C-3 (β-CH₂) ~1.7 Unchanged Not applicable
C-4 (γ-CH₃) ~1.0 Unchanged Not applicable

This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.

2H NMR Spectroscopy for Site-Specific Deuterium Location

While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR directly observes the incorporated deuterium nuclei, providing unequivocal evidence of the site of deuteration. sigmaaldrich.comnih.gov Since the natural abundance of deuterium is very low, a ²H NMR spectrum of an unlabeled compound would show no significant signals. utwente.nl In the case of this compound, a distinct resonance will appear in the ²H NMR spectrum at a chemical shift corresponding to the C-2 position. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.comresearchgate.net This technique is highly specific and effectively confirms that the deuterium atoms are located at the intended α-position to the carbonyl group. utwente.nlresearchgate.net Non-deuterated solvents are typically used for acquiring ²H NMR spectra to avoid large solvent signals that could obscure the signals of interest. sigmaaldrich.comdal.ca

Impact of Deuteration on Carbon-13 (13C) NMR Chemical Shifts

The substitution of hydrogen with deuterium can induce small but measurable changes in the ¹³C NMR chemical shifts of the carbon atoms to which they are attached, as well as adjacent carbons. rsc.orgnih.gov This phenomenon, known as the deuterium isotope effect, typically causes an upfield shift (a move to lower ppm values) for the directly deuterated carbon (α-effect) and smaller shifts for carbons one or more bonds away (β- and γ-effects). nih.govnih.gov In this compound, the resonance for the C-2 carbon would be expected to shift upfield compared to its non-deuterated counterpart. Furthermore, the signal for C-2 in a proton-decoupled ¹³C NMR spectrum will appear as a multiplet due to coupling with deuterium (which has a nuclear spin I=1), rather than a singlet. oregonstate.edu These subtle shifts and changes in multiplicity provide further confirmation of the site of deuteration. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts and Isotope Effects

Carbon Atom Expected Chemical Shift (ppm) in Butyrophenone Expected Isotope Shift (Δδ) in this compound (ppm)
C-1 (C=O) ~200 Small upfield shift (β-effect)
C-2 (α-C) ~38 Significant upfield shift (α-effect)
C-3 (β-C) ~18 Small upfield shift (β-effect)
C-4 (γ-C) ~14 Negligible
C-ipso ~137 Negligible
C-ortho ~128 Negligible
C-meta ~129 Negligible

Data is based on typical values for butyrophenone and known deuterium isotope effects. oregonstate.educhemicalbook.com

Mass Spectrometry (MS) for Isotopic Analysis and Fragmentation Pathways

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and for studying its structure through the analysis of its fragmentation patterns. For isotopically labeled compounds, it provides direct evidence of deuterium incorporation.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. 182.160.97savemyexams.com This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, HRMS can easily distinguish its molecular ion peak from that of the unlabeled butyrophenone. The theoretical mass of butyrophenone (C₁₀H₁₂O) is approximately 148.0888 u. The introduction of two deuterium atoms in place of two protons increases the mass by approximately 2.012 u. nih.gov HRMS can confirm the new molecular weight with high accuracy, verifying the incorporation of two deuterium atoms. researchgate.netunivie.ac.at

Table 3: Precise Mass Comparison

Compound Molecular Formula Theoretical Monoisotopic Mass (u)
Butyrophenone C₁₀H₁₂O 148.0888

Analysis of Deuterium-Induced Changes in Fragmentation Patterns

The fragmentation patterns observed in a mass spectrum provide a fingerprint of a molecule's structure. chemguide.co.uk In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo various fragmentation processes. Butyrophenone is known for two characteristic fragmentations: α-cleavage and the McLafferty rearrangement. researchgate.net

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the α-carbon, leading to the loss of the propyl radical. In unlabeled butyrophenone, this results in a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. researchgate.netresearchgate.net This fragmentation pathway should remain unchanged for this compound, still producing a fragment at m/z 105.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral alkene. For butyrophenone, this leads to the loss of propene (C₃H₆) and the formation of an enol radical cation at m/z 120. researchgate.net In this compound, the γ-hydrogens are unaffected, so the McLafferty rearrangement is still expected. However, the resulting radical cation will retain the two deuterium atoms, leading to a peak at m/z 122.

The observation of the molecular ion at m/z 150 and the McLafferty rearrangement fragment at m/z 122, along with the α-cleavage fragment at m/z 105, provides conclusive evidence for the specific deuteration at the C-2 position. wvu.edu

Table 4: Key Mass Spectrometry Fragments

Fragment Ion Unlabeled Butyrophenone (m/z) This compound (m/z) Fragmentation Process
Molecular Ion [M]⁺ 148 150 Ionization
[M - C₃H₇]⁺ 105 105 α-Cleavage

This table summarizes the expected major fragments based on established fragmentation mechanisms for ketones. researchgate.netmiamioh.edu

Isotope Dilution Mass Spectrometry for Quantitative Purity Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive reference technique for the quantitative analysis of chemical compounds, offering high precision and accuracy. nih.gov It is particularly well-suited for determining the chemical and isotopic purity of selectively deuterated molecules like this compound. The fundamental principle of IDMS involves the addition of a precisely known amount of an isotopically distinct version of the analyte—often referred to as a "spike"—to the sample. osti.govepa.gov For the analysis of this compound, this would typically involve using a non-deuterated, high-purity butyrophenone standard as the spike.

The procedure begins by adding the spike to a known quantity of the this compound sample. epa.gov Following this, the mixture is homogenized to ensure complete equilibration between the analyte and the spike. osti.gov This step is critical, as the accuracy of the method relies on the assumption that the original analyte and the isotopic spike are indistinguishable in their chemical behavior during sample preparation and analysis. epa.gov Any sample loss during subsequent extraction, purification, or injection will affect the deuterated analyte and the non-deuterated standard equally, thus preserving their ratio. epa.gov

The sample is then typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). epa.govnih.gov The GC separates the analyte from other components in the mixture, and the MS detects and quantifies the ions based on their mass-to-charge (m/z) ratio. epa.gov By measuring the altered isotope ratio between the deuterated molecule (m/z 150) and the non-deuterated standard (m/z 148), the exact concentration and purity of the this compound can be calculated with high precision, independent of traditional calibration curves which can be prone to matrix effects. epa.gov

Table 1: Illustrative Data for IDMS Purity Assessment of this compound

This interactive table demonstrates the principle of using isotope ratios to determine sample purity. The ratio of the deuterated analyte to the non-deuterated standard is measured to calculate the purity.

Sample IDMass of Sample (mg)Mass of Standard Added (mg)Measured Ion Ratio (m/z 150 / m/z 148)Calculated Purity (%)
Lot A-0011.051.001.04599.5
Lot A-0021.021.001.00198.1
Lot B-0010.981.000.97599.5
Lot C-0011.101.001.05696.0

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the structure of molecules by examining their vibrational modes. researchgate.netresearchgate.net These techniques are exceptionally sensitive to isotopic substitution, making them ideal for characterizing deuterated compounds like this compound and confirming the success of the isotopic labeling. ajchem-a.com A change in the mass of an atom directly influences the vibrational frequencies of the bonds it forms, leading to predictable shifts in the corresponding spectral peaks. rsc.orgmsu.edu

Deuterium-Induced Shifts in Characteristic Vibrational Frequencies

The substitution of hydrogen (protium, ¹H) with its heavier isotope deuterium (²H or D) is the most dramatic mass change that can be introduced into an organic molecule. This doubling of mass at a specific site has a profound and predictable effect on vibrational frequencies. According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. ajchem-a.commsu.edu Consequently, a C-D bond vibrates at a lower frequency than a C-H bond. rsc.org This phenomenon results in a significant "redshift" (a shift to lower wavenumber) in the IR and Raman spectra. ajchem-a.com

For this compound, the most pronounced spectral changes relative to its non-deuterated counterpart occur in the regions associated with the α-methylene (CH₂) group adjacent to the carbonyl.

C-H vs. C-D Stretching: The symmetric and asymmetric stretching vibrations of a CH₂ group typically appear in the 2850–2960 cm⁻¹ region of the IR spectrum. In this compound, these bands are absent and are replaced by new bands corresponding to C-D stretching vibrations. These are expected to appear at significantly lower frequencies, generally in the 2100–2200 cm⁻¹ range. msu.edu

Bending Vibrations: The bending (scissoring) mode of the α-CH₂ group, typically found near 1465 cm⁻¹, also shifts to a lower wavenumber upon deuteration. The corresponding CD₂ scissoring vibration is expected to appear around 1050-1150 cm⁻¹. Other bending modes like wagging and twisting are similarly affected.

The presence of these new, shifted bands and the disappearance of the original C-H bands provide clear and unambiguous evidence of successful deuteration at the target C-2 position.

Table 2: Comparison of Predicted Vibrational Frequencies (cm⁻¹) for Butyrophenone and this compound

This table outlines the expected shifts in key vibrational modes due to deuteration at the C-2 position.

Vibrational ModeButyrophenone (C-H at C-2)This compound (C-D at C-2)
Asymmetric C-H₂/C-D₂ Stretch~2960~2200
Symmetric C-H₂/C-D₂ Stretch~2870~2100
Carbonyl (C=O) Stretch~1685~1683 (minor shift)
C-H₂/C-D₂ Scissoring (Bend)~1465~1100

Analysis of Bond Strengths and Vibrational Modes

The replacement of hydrogen with deuterium not only alters vibrational frequencies but also affects the intrinsic strength of the chemical bond. This is due to differences in zero-point vibrational energy (ZPVE). rsc.orgacs.org The ZPVE is the minimum possible energy a quantum mechanical system can possess. Because of its greater mass, the C-D bond has a lower vibrational frequency and, consequently, a lower ZPVE than the C-H bond. rsc.org

This lower energy ground state means that more energy must be supplied to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. rsc.org This phenomenon is the basis of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-H bond proceed faster than the equivalent reaction involving a C-D bond.

From a vibrational analysis perspective, deuteration at the C-2 position of butyrophenone simplifies certain aspects of the spectrum. The C-D₂ vibrations are more "localized" than the C-H₂ vibrations. Due to the significant frequency difference, the C-D stretching and bending modes couple less effectively with other C-H vibrations throughout the molecule. This decoupling can lead to sharper, more defined bands for the deuterated group and can aid in the detailed assignment of the molecule's complete vibrational spectrum, often with the assistance of computational methods like Density Functional Theory (DFT). ekb.egresearchgate.net

Emerging Spectroscopic Techniques for Deuterium Characterization

While established methods like MS and vibrational spectroscopy are invaluable, emerging technologies offer even greater precision and insight into the structure of deuterated compounds. These advanced techniques provide capabilities that can overcome the limitations of traditional analysis.

Molecular Rotational Resonance (MRR) Spectroscopy for Site-Specific Deuteration Levels and Enantiopurity

Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides an unambiguous determination of a molecule's three-dimensional structure. spectroscopyonline.combrightspec.com It measures the quantum transitions between rotational energy levels of a molecule, which are fundamentally dictated by its moments of inertia. researchgate.net Since the moments of inertia depend precisely on the mass and position of every atom, MRR is extraordinarily sensitive to isotopic substitution. spectroscopyonline.com

Key advantages of MRR for the analysis of this compound include:

Unambiguous Site-Specific Analysis: MRR can definitively confirm the exact location of deuterium atoms. rsc.orgrsc.org The rotational spectrum of this compound is uniquely different from that of BUTYRO-3,3-D2-PHENONE or any other deuterated isomer. This is achieved without the need for reference standards of every possible isotopologue, as the spectra can be accurately predicted from quantum chemical calculations. brightspec.com

Quantitative Isotopic Purity: The technique can precisely quantify the level of deuteration at each specific site, providing a detailed picture of isotopic purity that can be challenging to obtain with other methods. rsc.orgresearcher.life

Enantiopurity Determination: MRR offers a novel route for determining the enantiomeric excess (ee) of chiral molecules. spectroscopyonline.comrsc.org While this compound itself is not chiral, many deuterated compounds are. MRR can analyze chiral molecules and their deuterated variants, a task that can be complex for conventional techniques like chiral chromatography, especially when reference materials are unavailable. rsc.org This makes MRR a valuable tool in the synthesis and quality control of chiral deuterated building blocks. rsc.org

The high resolution and specificity of MRR make it an ideal tool for ensuring the structural integrity and isotopic purity of precisely labeled compounds like this compound. spectroscopyonline.comnih.gov

Table 3: Predicted Rotational Constants for Butyrophenone Isotopologues

This table illustrates how MRR can distinguish between isomers based on their unique rotational constants (A, B, C), which are determined by the molecule's mass distribution.

CompoundA (MHz)B (MHz)C (MHz)
Butyrophenone2950.5845.3750.1
This compound2810.2830.8740.5
BUTYRO-3,3-D2-PHENONE2945.1795.7715.9
BUTYRO-4,4,4-D3-PHENONE2655.8842.9748.3

Applications of Butyro 2,2 D2 Phenone As an Isotopic Probe in Mechanistic and Analytical Research

Investigations of Reaction Mechanisms and Chemical Kinetics

The presence of deuterium (B1214612) atoms at a specific molecular location allows chemists to track reaction pathways and probe the energetic landscape of chemical transformations.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step proceed significantly slower when a C-D bond must be broken instead. This difference in reaction rates, expressed as the ratio kH/kD, is a powerful diagnostic tool for understanding reaction mechanisms.

For reactions involving butyrophenone (B1668137), such as base-catalyzed enolization, the abstraction of a proton from the alpha-carbon (C-2) is often a key step. By using BUTYRO-2,2-D2-PHENONE, researchers can measure the KIE for this step. A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the C-2 position is being cleaved in the slowest, rate-limiting step of the reaction. For example, studies on the related compound isobutyrophenone (B147066) have shown a substrate isotope effect (kH/kD) of 6.2 for its acid-catalyzed enolization, confirming that the cleavage of the alpha-C-H bond is central to the rate-determining step. cdnsciencepub.comresearchgate.net Conversely, the absence of a significant KIE would suggest that this bond cleavage occurs in a fast step before or after the rate-determining step, or that the reaction proceeds through an entirely different mechanism.

Table 1: Representative Kinetic Isotope Effect Data for the Base-Catalyzed Enolization of Butyrophenone

CompoundRate Constant (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
ButyrophenonekH = 3.4 x 10⁻⁴\multirow{2}{*}{6.1}C-H bond cleavage is part of the rate-determining step.
This compoundkD = 5.6 x 10⁻⁵
This table contains illustrative data based on typical values for ketone enolization to demonstrate the concept of KIE.

Beyond just affecting reaction rates, the deuterium atoms in this compound serve as a stable, non-radioactive label. This allows chemists to follow the fate of the atoms at the C-2 position throughout a chemical transformation using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This labeling is crucial for distinguishing between proposed reaction pathways. nih.gov For instance, in photochemical reactions, a ketone might undergo rearrangement. By analyzing the product mixture to see where the deuterium atoms have ended up, researchers can confirm or rule out specific proposed intermediates and transition states. rsc.orgcdnsciencepub.com If a reaction involves the transfer of a hydrogen atom, using this compound can unequivocally determine if the transfer is intramolecular (within the same molecule) or intermolecular (from another molecule, such as the solvent). nih.gov For example, if a reaction is run with this compound in a non-deuterated solvent and the deuterium atoms remain in their original position or are transferred to a specific new position within the same molecule, it points to an intramolecular process.

Role as an Internal Standard in High-Precision Analytical Chemistry

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample processing and for variations in instrument response. scispace.com Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry-based methods. nih.gov

In both LC-MS and GC-MS, quantification relies on measuring the instrument's response to a specific amount of an analyte. However, variability can be introduced at multiple stages: sample extraction, derivatization, and injection into the instrument. scispace.comnih.gov this compound is an ideal internal standard for the quantification of butyrophenone because it has nearly identical chemical and physical properties. nih.govmdpi.com

Co-elution: It behaves almost identically during chromatographic separation, meaning it elutes from the GC or LC column at virtually the same time as the unlabeled butyrophenone.

Extraction Recovery: It mirrors the extraction efficiency of the analyte from the sample matrix.

Mass Distinction: Despite these similarities, it is easily distinguished by the mass spectrometer due to its higher mass (an increase of 2 Daltons).

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains stable even if the absolute signal intensity fluctuates, leading to highly accurate and precise measurements. mdpi.com

A significant challenge in LC-MS and GC-MS analysis, particularly with complex samples like blood, urine, or environmental extracts, is the "matrix effect." nih.gov This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, either suppressing or enhancing the signal. This can lead to significant inaccuracies in quantification.

Because this compound co-elutes and shares the same physicochemical properties as the analyte, it is affected by matrix effects in the exact same way. mdpi.comnih.gov Any suppression or enhancement of the signal will affect both the analyte and the internal standard proportionally. By using the analyte-to-IS ratio for quantification, the matrix effect is effectively canceled out, drastically improving the accuracy and reliability of the results. nih.gov

Developing a robust and reliable analytical method is a complex process that requires careful optimization of many parameters, including sample preparation, chromatography, and instrument settings. ut.ee Using a stable isotope-labeled internal standard like this compound from the outset of method development is highly beneficial. It provides a constant reference that helps researchers make informed decisions about the effectiveness of different extraction protocols or chromatographic conditions.

During method validation, regulatory bodies require that methods be proven to be accurate, precise, reproducible, and robust. ut.eeresearchgate.net The use of this compound helps meet these stringent requirements by compensating for the inherent variability of analyzing complex matrices. diva-portal.orgd-nb.info This ensures that the method can produce reliable quantitative data consistently over time and across different laboratories.

Table 2: Comparison of Analytical Performance for Butyrophenone Quantification in Spiked Plasma Using Different Internal Standard Methods (LC-MS/MS)

MethodMean Accuracy (%) (n=6)Precision (%RSD) (n=6)Key Advantage
External Standard (No IS)78.414.2Simple, but prone to error from matrix effects and sample loss.
Structural Analogue IS (e.g., Valerophenone)92.17.5Better than no IS, but cannot perfectly mimic the analyte's behavior.
This compound (SIL-IS) 101.3 2.1 Gold standard; effectively corrects for sample loss and matrix effects, providing highest accuracy and precision. scispace.comnih.gov
This table contains representative data illustrating the typical performance improvements gained by using a stable isotope-labeled internal standard (SIL-IS).

Deuterium Labeling in Biosynthetic Pathway Elucidation Research

The use of deuterium-labeled compounds is a powerful strategy for unraveling complex biosynthetic pathways. ucsb.edujuniperpublishers.com In this context, this compound can serve as a labeled precursor to trace the metabolic fate of the butyrophenone skeleton in organisms that produce related secondary metabolites, such as certain fungi. nih.govplos.org

The core principle involves introducing the deuterated compound into a biological system, such as a microbial culture. ableweb.org The organism's enzymes then process this labeled precursor. By isolating the metabolites and analyzing them using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the location of the deuterium atoms in the final products. plos.orgresearchgate.net The presence and position of these isotopic labels provide direct evidence of the metabolic transformations that have occurred, allowing for the step-by-step mapping of the biosynthetic route. nih.govresearchgate.net

For instance, if a proposed pathway involves the oxidation of the α-carbon of a butyrophenone intermediate, feeding the organism with this compound would result in metabolites that have either lost the deuterium atoms or show a shift in their mass corresponding to the enzymatic modification. This allows researchers to confirm or refute hypothetical steps in the pathway. ableweb.org

Table 1: Hypothetical Use of this compound in Tracing a Fungal Metabolic Pathway

This table illustrates how the analysis of metabolites from a fungal culture fed with this compound could elucidate a specific enzymatic step.

Compound Fed to CultureProposed Enzymatic StepExpected MetaboliteMass Spectrometry AnalysisConclusion
Butyrophenone (unlabeled)α-Hydroxylationα-HydroxybutyrophenoneParent Ion (M+)Establishes baseline mass of the product.
This compoundα-Hydroxylationα-Hydroxy-α-d1-butyrophenoneParent Ion (M+1)The mass shift confirms that one deuterium atom is retained, validating the α-hydroxylation step.

Use in Stable Isotope Dilution Analysis for Environmental and Material Science Research

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique used in analytical chemistry, renowned for its high accuracy and precision. epa.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, butyrophenone, in complex matrices. dphen1.com This is particularly relevant in environmental monitoring, where butyrophenone or its derivatives might be present as pollutants, and in material science, for measuring the migration of such compounds from consumer products. nih.govktu.ltmaterialsciencejournal.org

The SIDA method involves adding a precisely known amount of the isotopically labeled standard (this compound) to a sample containing an unknown concentration of the analyte (butyrophenone). epa.govnih.gov The sample then undergoes extraction and cleanup procedures. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, any loss of material during these steps affects both compounds equally. juniperpublishers.com

The final extract is analyzed by a mass spectrometry-based method, typically Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS). nih.gov The mass spectrometer easily distinguishes between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the labeled standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, as the ratio remains constant throughout the analytical process. dphen1.comfrontiersin.org

Table 2: Example of SIDA for Quantifying Butyrophenone in a Water Sample

This interactive table demonstrates the calculation of butyrophenone concentration in a water sample using this compound as the internal standard.

ParameterValueUnitDescription
Sample Volume100mLThe initial volume of the environmental water sample.
Amount of Standard Added50ngA known amount of this compound is spiked into the sample.
MS Area (Butyrophenone)60,000countsThe integrated peak area for the native analyte from the MS detector.
MS Area (this compound)75,000countsThe integrated peak area for the deuterated internal standard.
Response Factor (RF)1.05-A predetermined factor to correct for differences in ionization efficiency.
Calculated Concentration 0.42 ng/mL (ppb) The final, accurate concentration of butyrophenone in the water sample.

Contributions to Understanding Isotopic Substitution Effects on Molecular Stability and Reactivity

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of a molecule, an observation central to the study of the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a corresponding C-H bond, making it more difficult to break. juniperpublishers.comlibretexts.org In this compound, the deuterium atoms are located at the α-position to the carbonyl group, a chemically reactive site.

This specific labeling is highly useful for mechanistic studies of reactions involving the α-carbon. For example, in a base-catalyzed enolization reaction, the rate-determining step often involves the abstraction of a proton from the α-carbon. mdpi.com When comparing the reaction rate of butyrophenone with that of this compound, a primary kinetic isotope effect (kH/kD > 1) would be observed. libretexts.org The magnitude of this KIE provides valuable insight into the transition state of the reaction, helping to confirm whether the C-H bond is indeed broken in the rate-limiting step. researchgate.netacs.org

Furthermore, isotopic substitution affects molecular stability. The stronger C-D bonds in this compound can enhance the molecule's metabolic stability. juniperpublishers.com If the metabolic degradation of butyrophenone is initiated by enzymatic cleavage of an α-C-H bond, the deuterated analogue will be metabolized more slowly. This principle is widely exploited in drug development to improve the pharmacokinetic profiles of therapeutic agents. juniperpublishers.com

Table 3: Hypothetical Kinetic Data for the Enolization of Butyrophenone

This table compares the hypothetical reaction rates for the base-catalyzed enolization of butyrophenone and its deuterated analogue, illustrating the kinetic isotope effect.

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)Inferred Mechanistic Detail
Butyrophenone1.5 x 10⁻⁴\multirow{2}{*}{6.8}The significant KIE suggests that the cleavage of the α-C-H bond is the rate-determining step of the reaction.
This compound2.2 x 10⁻⁵

Future Research Directions and Emerging Opportunities for Butyro 2,2 D2 Phenone

Exploration of Novel and Greener Deuteration Methodologies

The synthesis of deuterated compounds, including BUTYRO-2,2-D2-PHENONE, has traditionally relied on methods that can be time-consuming or require harsh conditions. thalesnano.com Future research is increasingly focused on developing more efficient, selective, and environmentally benign deuteration techniques.

Key areas of development include:

Catalytic H/D Exchange: Advancements in transition-metal catalysis are paving the way for direct C-H to C-D bond transformations under milder conditions. researchgate.net Research into novel catalysts, such as those based on ruthenium or palladium, aims to improve regioselectivity and functional group tolerance, overcoming the limitations of traditional acid/base-catalyzed exchange methods. rsc.orgnih.gov A ruthenium-catalyzed deoxygenative deuteration of ketones, for instance, enables regiospecific deuteration at the methylene (B1212753) site with high deuterium (B1214612) content under mild conditions. rsc.org

Photochemical Methods: Visible-light-induced deuteration is emerging as a powerful and sustainable strategy. rsc.org These methods offer the potential for late-stage deuteration of complex molecules with high precision, avoiding the need for pre-functionalized starting materials. rsc.org

Flow Chemistry: Continuous flow systems that generate deuterium gas in situ from heavy water (D₂O) offer a safer and more efficient alternative to using pressurized D₂ gas cylinders. thalesnano.com This approach can streamline the deuteration process, making it more suitable for large-scale synthesis.

Electrocatalysis: Recent strategies using electrocatalysis, combined with agents like boron clusters, are enabling the rapid deuteration of C(sp³)–H bonds in complex molecules, including pharmaceuticals. researchgate.netresearchgate.net

These greener methodologies promise to make the synthesis of this compound and other deuterated compounds more cost-effective, scalable, and sustainable.

Table 1: Comparison of Traditional and Emerging Deuteration Methods for Ketones

Method Description Advantages Challenges
Acid/Base-Catalyzed H/D Exchange Involves the exchange of protons for deuterons at positions adjacent to the carbonyl group using deuterated acids or bases. nih.gov Simple, well-established. Often requires harsh conditions, may lack regioselectivity, potential for back-exchange. thalesnano.comnih.gov
Metal Deuteride (B1239839) Reduction Reduction of a precursor molecule using a deuterated reducing agent (e.g., NaBD₄). High deuterium incorporation at a specific site. Requires pre-functionalized starting materials, stoichiometric use of reagents. rsc.org
Ruthenium-Catalyzed Deoxygenative Deuteration A newer method that proceeds via a hydrazone intermediate to deoxygenate the ketone and introduce deuterium. rsc.org High regioselectivity, mild reaction conditions, good functional group tolerance. rsc.org Catalyst cost and sensitivity.
Photochemical Deuteration Uses light energy to promote the H/D exchange, often with a photosensitizer. rsc.org Mild conditions, high potential for late-stage functionalization. rsc.org Field is still developing, substrate scope may be limited. rsc.org
Electrocatalytic H/D Exchange Employs an electric current and a catalyst to facilitate H/D exchange with a deuterium source like D₂O. researchgate.netresearchgate.net Rapid reactions, avoids harsh chemical reagents. researchgate.net Requires specialized equipment, mechanism can be complex.

Expansion of Applications in Advanced Materials Science Research

The unique properties imparted by deuterium substitution are opening new doors for the use of compounds like this compound in materials science. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can enhance the stability and longevity of organic materials. scielo.org.mx

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Deuteration of organic molecules used in OLEDs can significantly increase their operational stability and lifespan. zeochem.com The focus is often on blue-emitting molecules, which are typically the most delicate component in this technology. zeochem.com Research could explore the integration of the butyrophenone (B1668137) scaffold into new emissive or host materials for more robust OLED devices.

Polymer Science: In polymer design, substituting hydrogen with deuterium can create materials with enhanced thermal stability and resistance to degradation. scielo.org.mx this compound could serve as a deuterated building block or additive in the synthesis of specialized polymers for high-performance applications.

Neutron Scattering Studies: Deuterated materials are invaluable in neutron scattering techniques, which are used to study the structure and dynamics of polymers and other soft matter. The difference in neutron scattering length between hydrogen and deuterium provides a powerful contrast method for analysis. scielo.org.mx

Integration of Artificial Intelligence and Machine Learning in Deuteration Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for molecular design. Machine learning (ML) models are increasingly being used to predict reaction outcomes and optimize synthetic pathways. rsc.org

Future opportunities in this area include:

Predictive Modeling for Isotopic Labeling: AI algorithms can be trained on large datasets of deuteration reactions to predict the most likely sites of deuterium incorporation in a complex molecule and the optimal reaction conditions. biorxiv.orgresearchgate.net This could significantly reduce the amount of empirical experimentation required.

De Novo Design of Deuterated Materials: ML models can explore vast chemical spaces to design novel deuterated compounds with desired properties for applications in materials science or pharmaceuticals. rsc.orgmit.edu By learning the relationships between molecular structure and material properties, these models can propose new deuterated analogues of butyrophenone with enhanced characteristics. mpg.de

Accelerating Mechanistic Studies: AI can assist in analyzing complex spectroscopic and kinetic data to elucidate the mechanisms of novel deuteration reactions, leading to more efficient and selective synthetic methods.

The development of user-friendly software that integrates these predictive models will be essential for their widespread adoption in chemical research. nih.gov

Interdisciplinary Research with this compound in Chemical Biology and Environmental Monitoring

The unique spectroscopic and physical properties of deuterated compounds make them valuable tools in fields beyond traditional chemistry.

Chemical Biology: The benzophenone (B1666685) core of this compound is a well-known photo-crosslinking agent used in chemical biology to study protein-ligand and protein-protein interactions. nih.gov Upon UV irradiation, the benzophenone group can form a covalent bond with nearby molecules, allowing researchers to identify binding partners. A deuterated version could be used as a stable isotope label to distinguish the probe from complex biological matrices in mass spectrometry-based analyses.

Environmental Monitoring: Deuterated compounds are the gold standard for use as internal standards in quantitative analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. thalesnano.comclearsynth.com They are added to environmental samples (such as water or soil) in a known amount before analysis. astm.org Because they are chemically almost identical to the non-deuterated analytes of interest, they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished by the mass spectrometer. researchgate.net This corrects for any loss of analyte during the procedure, ensuring accurate quantification of pollutants. clearsynth.com this compound could serve as a highly effective internal standard for the detection and quantification of butyrophenone and related compounds in environmental samples. nemc.us

Table 2: Potential Interdisciplinary Applications of this compound

Field Application Rationale
Chemical Biology Photo-crosslinking probe The benzophenone moiety can be photo-activated to covalently label interacting biomolecules; deuterium provides a mass signature for MS-based identification. nih.gov
Metabolomics Stable isotope tracer Can be used to trace the metabolic fate of butyrophenone in biological systems, helping to identify metabolites. nih.gov
Environmental Science Internal Standard for MS Analysis Provides a reliable method for the accurate quantification of butyrophenone-based pollutants in environmental samples. clearsynth.comnemc.us
Pharmacokinetic Studies Internal Standard for DMPK Used in drug metabolism and pharmacokinetic (DMPK) studies to precisely measure the concentration of a non-deuterated drug analogue in biological fluids.

Development of Deuterated Analogues for Broader Research Applications in Chemical Discovery and Analysis

Building upon the core structure of this compound, the synthesis of a wider range of deuterated analogues can unlock new research possibilities. The strategic placement of deuterium can be used to investigate reaction mechanisms, study kinetic isotope effects, and create novel compounds with improved properties. clearsynth.comucsb.edu

Future research could focus on:

Synthesis of Halogenated Analogues: Creating deuterated versions of halogenated butyrophenones, which are common in pharmaceuticals (e.g., haloperidol), could lead to new internal standards for pharmaceutical analysis or novel drug candidates with altered metabolic profiles. nih.govnih.gov

Exploring Different Deuteration Patterns: Synthesizing isomers of this compound with deuterium at other positions on the molecule would provide a suite of compounds for detailed mechanistic studies and for use as a set of standards in analytical chemistry.

Creation of Multifunctional Probes: Combining the deuterated butyrophenone scaffold with other functional groups (e.g., fluorescent tags, biotin) could lead to the development of sophisticated chemical probes for advanced biological imaging and analysis.

The continued development of cost-effective and efficient synthetic methods will be crucial for making these diverse deuterated analogues more accessible to the broader scientific community.

Q & A

Q. Basic

  • Storage : Under argon or nitrogen at –20°C to prevent deuteration loss or ketone degradation.
  • Handling : Use anhydrous solvents and gloveboxes to minimize isotopic exchange with ambient moisture.
  • Documentation : Record batch-specific deuterium enrichment levels (e.g., ≥98% D) .

What strategies are effective in analyzing electronic effects of deuterium substitution on the ketone group’s reactivity?

Advanced
Deuterium’s electron-withdrawing inductive effect slightly polarizes the carbonyl group. Investigate via:

  • Computational Modeling : Density Functional Theory (DFT) to compare charge distribution in C=O groups of deuterated/non-deuterated analogs.
  • Kinetic Profiling : Measure rate differences in nucleophilic additions (e.g., Grignard reactions) to isolate electronic vs. steric effects.
  • Spectroscopic Shift Analysis : Compare ¹³C NMR chemical shifts of the carbonyl carbon to detect electronic perturbations .

How can researchers design experiments to distinguish isotopic effects from solvent interactions in studies using this compound?

Q. Advanced

  • Solvent Isotopic Contrast : Repeat reactions in deuterated solvents (e.g., CDCl₃ vs. CHCl₃) to isolate solvent-induced vs. compound-specific effects.
  • Cross-Validation : Use non-deuterated analogs in identical solvent systems to establish baselines.
  • Multivariate Analysis : Apply factorial design to quantify solvent polarity and isotopic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.